molecular formula C18H25NO6 B12309102 (4R)-1-Boc-4-(4-methoxybenzyloxy)-L-proline

(4R)-1-Boc-4-(4-methoxybenzyloxy)-L-proline

Cat. No.: B12309102
M. Wt: 351.4 g/mol
InChI Key: LJUATBXLKJRNDF-UHFFFAOYSA-N
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Description

(4R)-1-Boc-4-(4-methoxybenzyloxy)-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group and a 4-methoxybenzyloxy substituent, which enhance its stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Boc-4-(4-methoxybenzyloxy)-L-proline typically involves the protection of the amino group of L-proline with a Boc group, followed by the introduction of the 4-methoxybenzyloxy substituent. One common method involves the use of 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can further enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Boc-4-(4-methoxybenzyloxy)-L-proline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The methoxybenzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.

    Substitution: Sodium hydride or potassium carbonate in the presence of an appropriate electrophile.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of (4R)-4-(4-methoxybenzyloxy)-L-proline.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(4R)-1-Boc-4-(4-methoxybenzyloxy)-L-proline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (4R)-1-Boc-4-(4-methoxybenzyloxy)-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides protection during chemical reactions, allowing for selective modifications. The methoxybenzyloxy group can enhance binding affinity and specificity to target molecules, facilitating desired biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    (4R)-1-Boc-4-hydroxy-L-proline: Lacks the methoxybenzyloxy group, resulting in different reactivity and applications.

    (4R)-1-Boc-4-(4-hydroxybenzyloxy)-L-proline: Contains a hydroxybenzyloxy group instead of a methoxybenzyloxy group, affecting its chemical properties and reactivity.

Uniqueness

(4R)-1-Boc-4-(4-methoxybenzyloxy)-L-proline is unique due to the presence of both the Boc protecting group and the methoxybenzyloxy substituent. This combination provides enhanced stability and reactivity, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-10-14(9-15(19)16(20)21)24-11-12-5-7-13(23-4)8-6-12/h5-8,14-15H,9-11H2,1-4H3,(H,20,21)

InChI Key

LJUATBXLKJRNDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=C(C=C2)OC

Origin of Product

United States

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